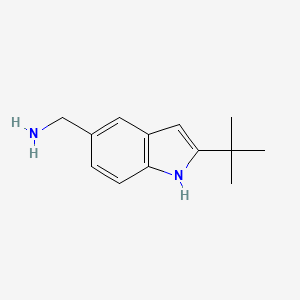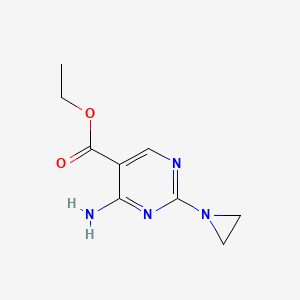
4-Methoxy-6-methylquinoline-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-Metoxi-6-metilquinolina-2-carbaldehído es un compuesto aromático heterocíclico con un esqueleto de quinolina. Este compuesto se caracteriza por la presencia de un grupo metoxi en la posición 4, un grupo metilo en la posición 6 y un grupo aldehído en la posición 2 del anillo de quinolina. Es de gran interés en los campos de la química orgánica y la química medicinal debido a sus posibles actividades biológicas y aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del 4-Metoxi-6-metilquinolina-2-carbaldehído se puede lograr a través de varios métodos. Un enfoque común implica la ciclización de precursores apropiados en condiciones específicas. Por ejemplo, la reacción de Gould-Jacobs, la síntesis de Friedländer y la síntesis de Skraup son métodos clásicos utilizados para construir el sistema de anillo de quinolina . Estos métodos generalmente involucran la condensación de derivados de anilina con compuestos carbonílicos seguidos de ciclización.
Métodos de producción industrial: En un entorno industrial, la síntesis de 4-Metoxi-6-metilquinolina-2-carbaldehído puede implicar el uso de procesos catalíticos para mejorar el rendimiento y la eficiencia. Las reacciones catalizadas por metales de transición, como las que involucran catalizadores de paladio o cobre, a menudo se emplean para facilitar la formación del anillo de quinolina . Además, los enfoques de química verde, como la síntesis asistida por microondas y las reacciones mediadas por líquidos iónicos, están ganando popularidad debido a sus beneficios ambientales .
Análisis De Reacciones Químicas
Tipos de reacciones: El 4-Metoxi-6-metilquinolina-2-carbaldehído experimenta varias reacciones químicas, que incluyen:
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio, trióxido de cromo y otros agentes oxidantes fuertes.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio, e hidrogenación catalítica.
Sustitución: Reactivos electrófilos como halógenos, cloruros de sulfonilo y agentes nitrantes.
Principales productos formados:
Oxidación: Formación de ácidos carboxílicos.
Reducción: Formación de alcoholes.
Sustitución: Formación de varios derivados de quinolina sustituidos.
Aplicaciones Científicas De Investigación
El 4-Metoxi-6-metilquinolina-2-carbaldehído tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción del 4-Metoxi-6-metilquinolina-2-carbaldehído depende en gran medida de su interacción con los objetivos biológicos. Por ejemplo, en aplicaciones antimicrobianas, puede inhibir las enzimas bacterianas al unirse a sus sitios activos, evitando así la síntesis de biomoléculas esenciales . En la investigación del cáncer, puede inducir la apoptosis en las células cancerosas a través de la generación de especies reactivas de oxígeno y la interrupción de las vías de señalización celular .
Compuestos similares:
6-Metoxiquinolina: Carece del grupo aldehído, pero comparte la sustitución de metoxi.
2-Metilquinolina: Carece de los grupos metoxi y aldehído, pero comparte la sustitución de metilo.
4-Hidroxiquinolina: Tiene un grupo hidroxilo en lugar de un grupo metoxi en la posición 4.
Unicidad: El 4-Metoxi-6-metilquinolina-2-carbaldehído es único debido a la combinación de sus grupos funcionales, que confieren reactividad química y actividad biológica distintas. La presencia del grupo aldehído permite una mayor derivatización, mientras que los grupos metoxi y metilo mejoran su estabilidad y lipofilicidad .
Comparación Con Compuestos Similares
6-Methoxyquinoline: Lacks the aldehyde group but shares the methoxy substitution.
2-Methylquinoline: Lacks the methoxy and aldehyde groups but shares the methyl substitution.
4-Hydroxyquinoline: Has a hydroxyl group instead of a methoxy group at the 4-position.
Uniqueness: 4-Methoxy-6-methylquinoline-2-carbaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the aldehyde group allows for further derivatization, while the methoxy and methyl groups enhance its stability and lipophilicity .
Propiedades
IUPAC Name |
4-methoxy-6-methylquinoline-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8-3-4-11-10(5-8)12(15-2)6-9(7-14)13-11/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVAOGDMEJMQRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Ethyl-4-hydrazinyl-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11897329.png)








![5,7-Dichloro-2-fluoropyrazolo[1,5-a]pyrimidine](/img/structure/B11897385.png)

